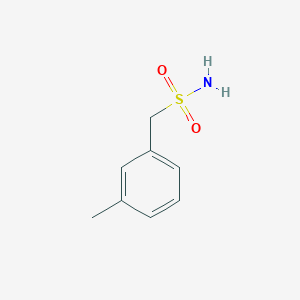

(3-Methylphenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a methyl group at the meta position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylphenyl)methanesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Methylbenzenesulfonyl chloride+Ammonia→this compound+Hydrochloric acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that sulfonamides, including (3-Methylphenyl)methanesulfonamide, exhibit significant antimicrobial properties. These compounds are often evaluated for their effectiveness against various bacterial strains. The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts the production of nucleic acids and proteins essential for bacterial growth.

2. Antifungal Properties

Similar to their antibacterial effects, sulfonamides have shown promise in antifungal applications. Compounds with structural similarities to this compound have been reported to possess antifungal activity against several pathogenic fungi. This makes them potential candidates for developing new antifungal agents.

3. Neurotropic Effects

Recent studies have explored the neurotropic potential of sulfonamide derivatives. For instance, compounds similar to this compound have been investigated for their ability to promote neurite outgrowth in neuronal cultures. This property is particularly relevant for treating neurodegenerative diseases and peripheral neuropathies .

Case Studies and Research Findings

Potential Therapeutic Uses

The unique structure of this compound suggests several therapeutic applications beyond traditional antimicrobial uses:

- Antibacterial Treatments: Due to its ability to inhibit bacterial growth, this compound is being explored as a lead compound for developing new antibiotics.

- Antifungal Agents: Its efficacy against fungal pathogens opens avenues for research in antifungal drug development.

- Neuroprotective Agents: The neurotropic effects observed in related compounds indicate potential use in treating conditions like polyneuropathy and other neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of (3-Methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or alteration of protein function. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- (4-Methylphenyl)methanesulfonamide

- (2-Methylphenyl)methanesulfonamide

- (3-Chlorophenyl)methanesulfonamide

Comparison: (3-Methylphenyl)methanesulfonamide is unique due to the position of the methyl group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in various chemical reactions.

Activité Biologique

(3-Methylphenyl)methanesulfonamide, also known as 3-methylphenylsulfonamide, is a compound that belongs to the class of sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, making it a subject of interest in antibiotic research.

Chemical Structure and Properties

The chemical formula for this compound is C8H10N1O2S, with a molecular weight of approximately 186.24 g/mol. The compound features a methyl group attached to a phenyl ring, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its sulfonamide moiety. This functional group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. By inhibiting this enzyme, this compound disrupts the production of folate, essential for bacterial growth and replication.

Biological Activity and Applications

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains by inhibiting their growth through the aforementioned mechanism of action. Studies indicate that sulfonamides can be potent against both Gram-positive and Gram-negative bacteria .

- Potential Anticancer Properties : Some derivatives of sulfonamides have been investigated for their ability to inhibit tumor cell proliferation. The structural characteristics of this compound may contribute to its interaction with specific enzymes involved in cancer pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various sulfonamides, including this compound, against clinical isolates of bacteria. Results indicated significant antibacterial activity, particularly against strains resistant to conventional antibiotics.

- Structure-Activity Relationship Analysis : Research focused on understanding how structural modifications in sulfonamides affect their biological activity. It was found that the methyl substitution on the phenyl ring enhances binding affinity to target enzymes involved in folic acid biosynthesis .

Research Findings

A comprehensive analysis of this compound's biological activity reveals several key findings:

| Property | Details |

|---|---|

| Molecular Formula | C8H10N1O2S |

| Molecular Weight | 186.24 g/mol |

| Mechanism of Action | Inhibition of dihydropteroate synthase, disrupting folic acid synthesis |

| Antimicrobial Spectrum | Effective against Gram-positive and Gram-negative bacteria |

| Potential Therapeutic Uses | Antibiotic treatment, anticancer applications |

Propriétés

IUPAC Name |

(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWVKNXCJDJSTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.